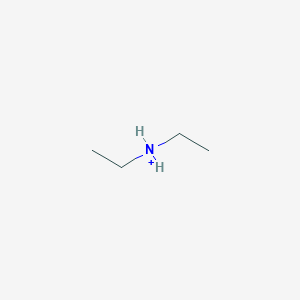
Diethylammonium
Vue d'ensemble
Description
Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1. Drug Formulation
Diethylammonium salts are often used in drug formulations to enhance solubility and bioavailability. For instance, diclofenac this compound is a widely studied anti-inflammatory agent used in topical gels. A comparative study highlighted its efficacy over traditional formulations:
| Formulation | Skin Permeability (ng/cm²) | Ratio of Geometric Means |
|---|---|---|
| Diclofenac diethylamine 1.16% emulsion | 554 (265–1,158) | 1.54 (1.14–2.07) |
| Diclofenac sodium 5% gel | 361 (172–754) | - |
This indicates that diclofenac diethylamine has superior skin permeability compared to its sodium counterpart, which can enhance therapeutic outcomes in localized pain management .
1.2. Iontophoresis Studies
Recent research has demonstrated the use of iontophoresis with gold nanoparticles and diclofenac this compound for treating tendinitis in animal models. The study found significant reductions in inflammatory cytokines, suggesting the potential for improved therapeutic strategies using this combination:
- Inflammatory Cytokine Levels :
- Interleukin-1 beta: Significant decrease in treated groups.
- Tumor necrosis factor alpha: Notable reduction only in the combined treatment group.
These findings support the efficacy of using diclofenac this compound in advanced drug delivery systems .
Material Science Applications
2.1. Stabilizing Compounds
This compound salts have been explored as stabilizing agents in various chemical processes and formulations. For example, This compound acetate has been studied for its role in enhancing the stability of compounds under experimental conditions, which is crucial for reliable assay results in research settings .
Toxicological Studies
The safety profile of this compound compounds has been a subject of investigation due to their widespread use:
- Toxicity Studies : Research on diethylamine (a precursor to this compound) indicates potential health risks at high exposure levels, including respiratory issues and reproductive toxicity in animal models . These findings are essential for assessing the safety of this compound-containing products.
Case Study 1: Efficacy of Diclofenac Diethylamine Gel
A randomized double-blind study evaluated the efficacy and safety of diclofenac diethylamine gel (2.32%) for treating acute ankle sprains. The results indicated significant pain relief and improved function with a favorable safety profile, highlighting its practical application in clinical settings .
Case Study 2: Iontophoresis with Gold Nanoparticles
In a controlled experiment involving Wistar rats with tendinitis, iontophoresis using diclofenac this compound combined with gold nanoparticles showed enhanced anti-inflammatory effects compared to standard treatments, illustrating innovative uses of this compound in therapeutic applications .
Propriétés
Formule moléculaire |
C4H12N+ |
|---|---|
Poids moléculaire |
74.14 g/mol |
Nom IUPAC |
diethylazanium |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1 |
Clé InChI |
HPNMFZURTQLUMO-UHFFFAOYSA-O |
SMILES |
CC[NH2+]CC |
SMILES canonique |
CC[NH2+]CC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













